molecular formula C19H17ClN2O2 B2852290 3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide CAS No. 924823-86-9

3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide

Cat. No. B2852290
M. Wt: 340.81
InChI Key: HWFRXMOWPRXWBO-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic aromatic organic compound . This ring is attached to a 4-chlorophenyl group and a cyclopentyl group. The presence of these functional groups could potentially give this compound interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoxazole ring, possibly through a cyclization reaction, followed by the attachment of the 4-chlorophenyl and cyclopentyl groups . The exact synthetic route would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoxazole ring, which is aromatic and therefore contributes to the compound’s stability . The 4-chlorophenyl and cyclopentyl groups would be expected to project from this ring, possibly influencing the compound’s overall shape and physical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzoxazole ring and the 4-chlorophenyl and cyclopentyl groups . The benzoxazole ring is aromatic and therefore relatively stable, but it may undergo reactions at the nitrogen and oxygen atoms . The chlorine atom in the 4-chlorophenyl group could potentially be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the benzoxazole ring could contribute to its stability and possibly its solubility in certain solvents . The 4-chlorophenyl and cyclopentyl groups could influence properties like melting point, boiling point, and density .

Safety And Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound . As with any chemical, it should be handled with appropriate safety precautions. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The study of this compound could be interesting for the development of new materials or pharmaceuticals . Its synthesis and properties could be optimized for specific applications, and its biological activity could be explored further .

properties

IUPAC Name

3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c20-14-8-5-12(6-9-14)18-16-11-13(7-10-17(16)22-24-18)19(23)21-15-3-1-2-4-15/h5-11,15H,1-4H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFRXMOWPRXWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-N-cyclopentylbenzo[c]isoxazole-5-carboxamide

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